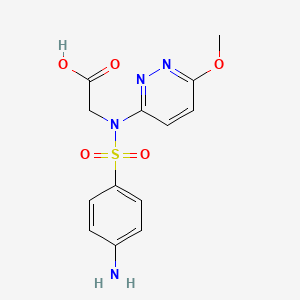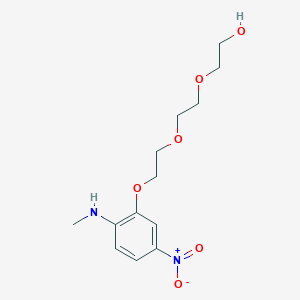
5-((isopropylthio)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((isopropylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((isopropylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the isopropylthiol, which then reacts with the isoxazole derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-((isopropylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isoxazole ring or modify the isopropylthio group.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified isoxazole derivatives or reduced isopropylthio groups.
Substitution: New compounds with different functional groups replacing the isopropylthio group.
Applications De Recherche Scientifique
5-((isopropylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-((isopropylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The isoxazole ring and the isopropylthio group can interact with proteins or other biomolecules, affecting their function and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methylisoxazol-3(2H)-one: Lacks the isopropylthio group, making it less hydrophobic.
5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a methylthio group instead of an isopropylthio group, which may affect its reactivity and biological activity.
Uniqueness
5-((isopropylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
89660-65-1 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
5-(propan-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)11-4-6-3-7(9)8-10-6/h3,5H,4H2,1-2H3,(H,8,9) |
Clé InChI |
WDCTXKLVBBWBDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
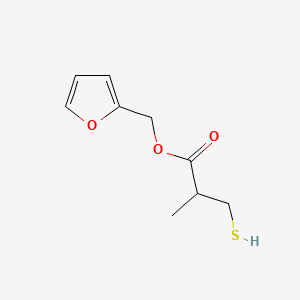

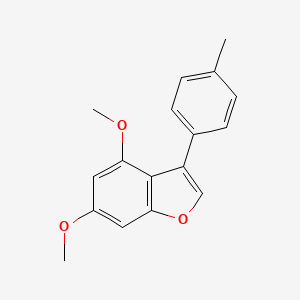
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
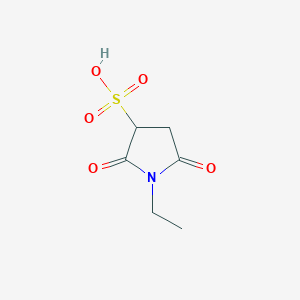
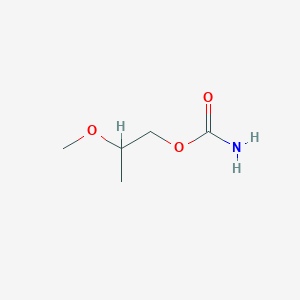
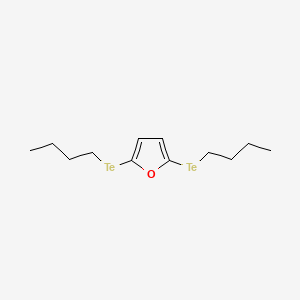
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)

